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Abstract
Chiglitazar is a novel, once-daily, oral peroxisome proliferator-activated receptor (PPAR) pan-

agonist developed for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic

disorders.[1] As a non-thiazolidinedione (TZD) insulin sensitizer, it modulates the activity of all

three PPAR isoforms (α, γ, and δ), offering a multi-faceted approach to managing the complex

pathophysiology of metabolic diseases.[2][3] By simultaneously improving insulin sensitivity,

regulating glucose and lipid metabolism, and promoting fatty acid oxidation, Chiglitazar
addresses both hyperglycemia and dyslipidemia.[1][4] This technical guide provides an in-

depth overview of the pharmacodynamics of Chiglitazar, detailing its molecular mechanism of

action, summarizing key quantitative data from preclinical and clinical studies, outlining

experimental methodologies, and visualizing its core signaling pathways.

Molecular Mechanism of Action: Pan-PPAR Agonism
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated nuclear transcription

factors that play a critical role in energy homeostasis. They form heterodimers with the retinoid

X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements

(PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Chiglitazar is designed as a pan-agonist, activating all three PPAR subtypes with a balanced

and moderate potency, which is believed to contribute to its efficacy and favorable safety profile

compared to selective PPAR agonists.
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PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates like

the liver, heart, and skeletal muscle, PPARα is a key regulator of lipid metabolism.

Chiglitazar's activation of PPARα enhances the expression of genes involved in fatty acid

uptake and β-oxidation (e.g., CPT1, ACO), leading to reduced plasma triglycerides and free

fatty acids.

PPARγ Activation: Abundantly expressed in adipose tissue, PPARγ is the primary target of

TZD insulin sensitizers. Its activation by Chiglitazar promotes adipocyte differentiation,

enhances fatty acid uptake and storage in adipose tissue, and improves insulin sensitivity in

peripheral tissues, resulting in improved glucose uptake and lower blood glucose levels.

Notably, Chiglitazar has been shown to inhibit the CDK5-mediated phosphorylation of

PPARγ at serine 273, a modification linked to insulin resistance, distinguishing its action from

traditional TZDs.

PPARδ Activation: Expressed ubiquitously, PPARδ is involved in fatty acid oxidation and

energy expenditure. Chiglitazar-mediated activation of PPARδ contributes to improved lipid

profiles and enhanced insulin sensitivity, complementing the effects of PPARα and PPARγ

activation.

This balanced, multi-targeted approach allows Chiglitazar to address the interconnected

issues of insulin resistance, hyperglycemia, and dyslipidemia that characterize T2DM and

metabolic syndrome.
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Assay Preparation

Experiment

Data Acquisition & Analysis

Culture HEK293T Cells

Co-transfect with:
1. PPAR-LBD/GAL4-DBD Plasmid
2. GAL4-UAS/Luciferase Plasmid

Plate transfected cells
in 96-well plates

Treat with varying concentrations
of Chiglitazar for 24-48h

Lyse cells & add
Luciferase substrate

Measure Luminescence

Generate Dose-Response Curve
& Calculate EC50
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Input & Mechanism
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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